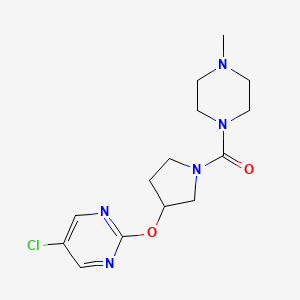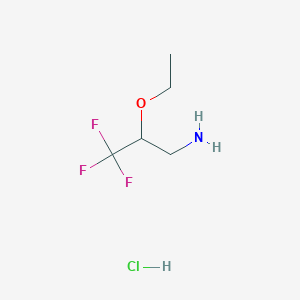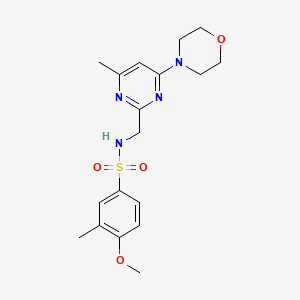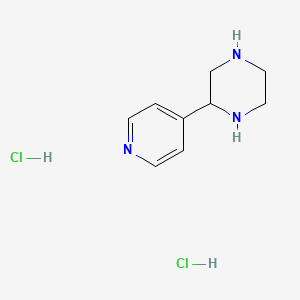
Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Scientific Research Applications
Synthesis and Reactivity
Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane derivatives have been synthesized through various chemical reactions, demonstrating a range of reactivity and potential for forming complex structures. For instance, lambda6-sulfanenitrile with an SN triple bond was synthesized from diphenylsulfimide and fluoro(diphenyl)-lambda6-sulfanenitrile, leading to further reactions to form bis-N-methylated and -N-sulfonated compounds (Fujii et al., 2005). Similarly, the singlet oxygenation of certain thiophenes resulted in sulfanyl-substituted bicyclic dioxetanes, which underwent further oxidation to form sulfinyl- and sulfonyl-substituted dioxetanes (Watanabe et al., 2010).
Structural Analysis and Characterization
Advanced analytical techniques like X-ray crystallography, NMR, and mass spectrometry have been employed to characterize and understand the structure and properties of this compound derivatives. This includes studies on Schiff base organic compounds derived from 2-amino-4-chlorobenzenethiol (Kusmariya & Mishra, 2015) and dihydropyrimidine-5-carbonitrile derivatives (Al-Wahaibi et al., 2021).
Chemical Behavior and Applications
Studies have also explored the behavior of these compounds under different conditions, revealing insights into their stability, reactivity, and potential applications. For example, aryl (methylaminocarbonylaryl) sulfides were converted to diaryl(acylamino)(chloro)-λ4-sulfanes or corresponding diaryl(acylamino)sulfonium chlorides, depending on the substituent, highlighting their varied reactivity and potential for different applications (Nagy et al., 2001).
properties
IUPAC Name |
hex-5-enyl-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-3-4-5-6-7-10(2,8)9/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWXHTVJHOABDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2429907.png)
![4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2429908.png)
![(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2429910.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)




![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
